molecular formula C11H11BrClN3O2 B11770246 tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate

tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate

Cat. No.: B11770246
M. Wt: 332.58 g/mol
InChI Key: DTPKQPRSJAARFM-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H12BrClN2O2 It is a derivative of pyridine and contains functional groups such as bromine, chlorine, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate typically involves the reaction of 2-bromo-5-chloro-6-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of functional groups such as bromine, chlorine, and nitrile allows it to form various interactions, including hydrogen bonds, van der Waals forces, and covalent bonds, with its targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
  • tert-Butyl (2-bromo-4-chloropyridin-3-yl)carbamate
  • tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate

Uniqueness

tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate is unique due to the presence of the nitrile group at the 6-position of the pyridine ring. This functional group imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H11BrClN3O2

Molecular Weight

332.58 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate

InChI

InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-7-4-6(13)8(5-14)15-9(7)12/h4H,1-3H3,(H,16,17)

InChI Key

DTPKQPRSJAARFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(N=C1Br)C#N)Cl

Origin of Product

United States

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